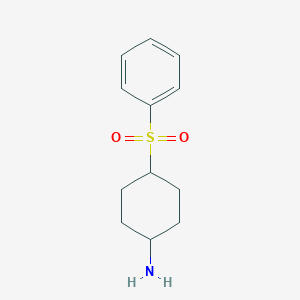![molecular formula C13H21N B13252125 (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13252125.png)
(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C₁₃H₂₁N. It is a type of amine, which is a class of compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of a butan-2-yl group and a 1-(2-methylphenyl)ethyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine typically involves the alkylation of an amine with an appropriate alkyl halide. One common method is the reductive amination of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
- (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
Comparison: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
N-[1-(2-methylphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-11(3)14-12(4)13-9-7-6-8-10(13)2/h6-9,11-12,14H,5H2,1-4H3 |
InChIキー |
RIERGJCKGMBCCB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(C)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


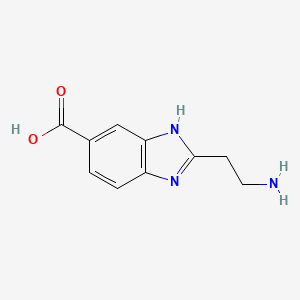
![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13252056.png)
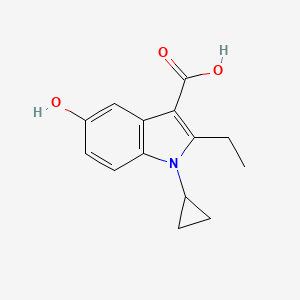



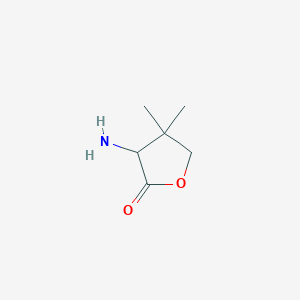

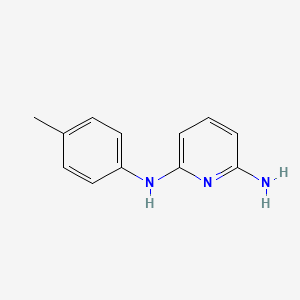
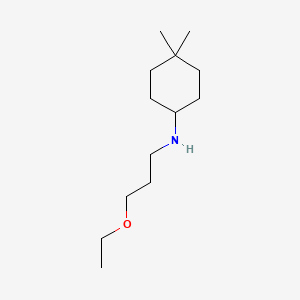
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13252103.png)
![2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13252109.png)
